2-(4-Fluoro-phenoxymethyl)-1H-imidazole
Description
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H9FN2O/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6H,7H2,(H,12,13) |
InChI Key |
HVYLAVQPFWZCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC=CN2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Fluorophenyl-Substituted Imidazoles
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): Structure: Replaces the phenoxymethyl group with a fluorophenyl ring directly attached to a benzimidazole core. Properties: Higher molecular weight (271.08 g/mol) due to the benzimidazole scaffold. Exhibits regioisomerism during synthesis (e.g., compounds 6 and 7 in ), which complicates purification . Applications: Used as a template for metabolically stable drug candidates, leveraging fluorine’s electron-withdrawing effects.
-
- Structure : 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580) and 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190).
- Properties : These p38 MAPK inhibitors demonstrate how substituents like sulfonyl or hydroxyl groups modulate kinase selectivity and potency. For example, SB202190 shows enhanced activity due to hydrogen bonding via the hydroxyl group .
Phenoxymethyl-Imidazole Derivatives
- Compound 9b (): Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide. Properties: Incorporates a triazole-thiazole-acetamide chain, increasing molecular complexity. Melting points range from 120–180°C, with IR spectra showing N–H stretches at 3200–3400 cm⁻¹ . Applications: Designed for antimicrobial or enzyme inhibition studies, though specific data on 2-(4-Fluoro-phenoxymethyl)-1H-imidazole’s activity remain unexplored in the evidence.
Optical and Material Science Derivatives
- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole () :
- Structure : Features dual aryl groups (fluorophenyl and methoxyphenyl) and methyl substituents on the imidazole ring.
- Properties : Exhibits fluorescence with emission maxima in the visible spectrum (λem ~ 450 nm), attributed to extended π-conjugation from the methoxyphenyl group .
- Applications : Used in optoelectronic materials and chemosensors, contrasting with the unsubstituted imidazole core of the target compound.
Physicochemical and Spectroscopic Comparisons
*Calculated values using ChemDraw.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-Fluoro-phenoxymethyl)-1H-imidazole derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of 4-fluoro-phenoxymethyl precursors with imidazole intermediates. For example, aryl-thiazole-triazole derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in solvents like DMF or ethanol, followed by purification via column chromatography . Key steps include optimizing reaction time (e.g., 24–48 hours) and temperature (60–80°C) to maximize yields. Structural validation is achieved through melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (aromatic proton regions at δ 6.8–7.4 ppm) .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, derivatives like 4-(3-fluoro-4-methoxyphenyl)-substituted imidazoles crystallize in monoclinic systems (space group P2₁/c), with bond angles and distances validated against DFT calculations . Elemental analysis (C, H, N) is used to verify purity, with discrepancies >0.3% prompting re-purification .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer: Antifungal activity is assessed via broth microdilution (CLSI M27-A3 guidelines), measuring minimum inhibitory concentrations (MICs) against Candida spp. . For enzyme inhibition (e.g., α-glucosidase), spectrophotometric assays monitor substrate hydrolysis at 405 nm, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-fluoro vs. 4-chloro) impact the bioactivity of imidazole derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance antifungal potency by increasing membrane permeability. For instance, 4-fluoro derivatives exhibit MICs of 2–8 µg/mL against C. albicans, while 4-chloro analogs show reduced activity (MIC >16 µg/mL) due to steric hindrance . Comparative molecular field analysis (CoMFA) can map electrostatic and steric contributions .
Q. What computational strategies predict the binding mode of this compound to therapeutic targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions. Derivatives with triazole-thiazole moieties bind α-glucosidase via hydrogen bonds with Asp214 and hydrophobic interactions with Phe178 . Molecular dynamics (MD) simulations (100 ns, AMBER force field) assess binding stability, with RMSD <2.0 Å indicating robust complexes .
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?
Methodological Answer: Discrepancies arise from dynamic effects (e.g., tautomerism) or impurities. For imidazole derivatives, variable-temperature NMR (VT-NMR) can identify tautomeric equilibria (e.g., N1-H vs. N3-H). IR coupled with DFT calculations (B3LYP/6-311+G**) helps assign vibrational modes (e.g., distinguishing C-F stretches at ~1200 cm⁻¹ from C-O) .
Q. What strategies optimize reaction yields for multi-component imidazole syntheses?
Methodological Answer: Design of experiments (DoE) identifies critical parameters. For example, a one-pot synthesis of trisubstituted imidazoles from alkenes achieves 85% yield under microwave irradiation (100°C, 30 minutes) with NH₄OAc as a catalyst . Solvent screening (e.g., ethanol vs. acetonitrile) and stoichiometric ratios (1:1.2 for aldehyde:amine) are key variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
